(2Z)-N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-2-phenylethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxyimino group, and a phenylacetamide moiety. It is often studied for its potential biological activities and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves the following steps:
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of a suitable precursor with hydroxylamine under acidic or basic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is usually introduced via nucleophilic substitution reactions, where a dimethylamine source reacts with an appropriate electrophile.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized through the reaction of a phenylacetic acid derivative with an amine, followed by appropriate functional group transformations.
Industrial Production Methods: Industrial production of (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The dimethylamino group may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and target.
Vergleich Mit ähnlichen Verbindungen
(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE: Unique due to its specific combination of functional groups.
N-HYDROXYIMINO-2-PHENYLACETAMIDE: Lacks the dimethylamino group, resulting in different chemical and biological properties.
N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYLACETAMIDE:
Uniqueness: The uniqueness of (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE lies in its combination of a hydroxyimino group, a dimethylamino group, and a phenylacetamide moiety. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H19N3O2 |
---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
(2Z)-N-[3-(dimethylamino)propyl]-2-hydroxyimino-2-phenylacetamide |
InChI |
InChI=1S/C13H19N3O2/c1-16(2)10-6-9-14-13(17)12(15-18)11-7-4-3-5-8-11/h3-5,7-8,18H,6,9-10H2,1-2H3,(H,14,17)/b15-12- |
InChI-Schlüssel |
GYTZSSNZKJWKKX-QINSGFPZSA-N |
Isomerische SMILES |
CN(C)CCCNC(=O)/C(=N\O)/C1=CC=CC=C1 |
Kanonische SMILES |
CN(C)CCCNC(=O)C(=NO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.